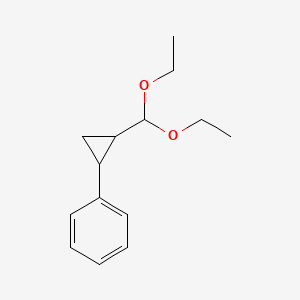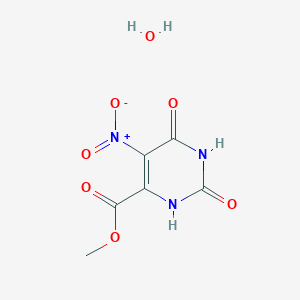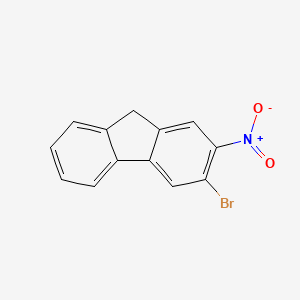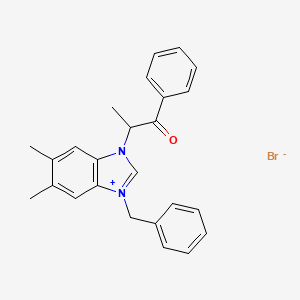
4-Pentenyl(triphenyl)phosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentenyl(triphenyl)phosphonium bromide is a chemical compound with the molecular formula C23H24BrP and a molecular weight of 411.31 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-Pentenyl(triphenyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with 4-pentenyl bromide. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at elevated temperatures . The reaction is as follows:
Ph3P+Br-CH2CH2CH2CH=CH2→Ph3P+CH2CH2CH2CH=CH2Br−
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for larger scales. These methods often use microwave irradiation to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
4-Pentenyl(triphenyl)phosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common.
Cyclization Reactions: It can be used in cyclization reactions to form cyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium carbonate, phenylhydrazine, and various solvents such as methylene chloride and acetonitrile . Reaction conditions often involve mild temperatures and specific catalysts to achieve desired products.
Major Products Formed
Major products formed from reactions involving this compound include polysubstituted indolizines and antibacterial/antiviral quaternary polyacrylamides .
科学的研究の応用
4-Pentenyl(triphenyl)phosphonium bromide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-Pentenyl(triphenyl)phosphonium bromide involves its ability to act as a nucleophile in substitution reactions. The phosphonium group can stabilize positive charges, making it a versatile intermediate in various chemical transformations . The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
- Butyltriphenylphosphonium bromide
- Triphenyl(propyl)phosphonium bromide
- (4-Carboxybutyl)triphenylphosphonium bromide
Uniqueness
4-Pentenyl(triphenyl)phosphonium bromide is unique due to its pentenyl group, which provides additional reactivity and versatility in chemical reactions compared to similar compounds with different alkyl groups .
特性
分子式 |
C23H25BrP+ |
|---|---|
分子量 |
412.3 g/mol |
IUPAC名 |
pent-4-enyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C23H24P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h2,4-12,14-19H,1,3,13,20H2;1H/q+1; |
InChIキー |
KANICXDUFCDRDS-UHFFFAOYSA-N |
正規SMILES |
C=CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B11948660.png)
![1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B11948668.png)

![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)

